molecular formula C9H8BrF3O2 B1530200 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol CAS No. 1249929-52-9

1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol

Cat. No. B1530200
M. Wt: 285.06 g/mol
InChI Key: JKZPYJJPAHZBFZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol, also known as 3-Bromo-4-methoxybenzyl trifluoroethanol (BMTTFE) is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid and has a wide range of uses due to its unique properties. It has a boiling point of 123°C, a melting point of -59°C, and a density of 1.48 g/mL. BMTTFE is a polar solvent and is highly soluble in water and other organic solvents.

Scientific Research Applications

Synthetic Building Blocks for Molecular Electronics

  • Aryl bromides, including those with methoxy and bromo substituents, are highlighted as valuable precursors for thiol end-capped molecular wires, suggesting their utility in constructing oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations (Stuhr-Hansen et al., 2005).

Enhancement of Optical Properties

  • The postfunctionalization of polymers, such as poly(3-hexylthiophene), with various substituents, including bromo and methoxy groups, has been shown to significantly influence their optical and photophysical properties, indicating potential applications in the development of materials with enhanced solid-state emission (Li, Vamvounis, & Holdcroft, 2002).

Mechanistic Studies in Organic Chemistry

  • Research on nucleophilic substitution and elimination reactions involving compounds with methoxyphenyl and trifluoroethyl groups provides insight into the reaction mechanisms of tertiary carbocations in aqueous solutions, which could inform the design of new chemical reactions and the development of novel synthetic methodologies (Toteva & Richard, 1996).

Antiproliferative Activities

  • Derivatives of estrogen with methoxy and benzyloxy substituents have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines, suggesting potential applications in the development of therapeutic agents (Kiss et al., 2019).

Antibacterial Compounds from Marine Algae

  • Bromophenols isolated from marine algae, featuring bromo and methoxy groups, have shown moderate to significant antibacterial activities, highlighting their potential as sources for developing new antibacterial agents (Xu et al., 2003).

properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZPYJJPAHZBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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